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Compound of Interest

Compound Name:
4-(4-Chloro-phenoxymethyl)-

piperidine

CAS No.: 63608-33-3

Cat. No.: B045695 Get Quote

Executive Summary & Pharmacophore Analysis
The molecule 4-(4-Chloro-phenoxymethyl)-piperidine represents a "privileged scaffold" in

medicinal chemistry—a molecular framework capable of providing high-affinity ligands for

diverse biological targets depending on subtle structural modifications.

Structurally, this compound is defined by three key pharmacophoric elements:

The Basic Amine: A secondary piperidine nitrogen (protonated at physiological pH), serving

as a cation anchor for Aspartate (Asp) residues in GPCRs and transporters.

The Flexible Linker: A methylene-ether spacer (

) providing rotational freedom distinct from rigid aryl-piperidines.

The Lipophilic Tail: A para-chlorophenyl ring, a classic bioisostere for increasing metabolic

stability and hydrophobic interaction.

Critical SAR Distinction: While structurally homologous to the antidepressant Paroxetine (which

features a 3-substituted phenoxymethyl linker), the 4-substituted geometry of this molecule

significantly alters its biological profile. Unlike the 3-substituted analogs which are potent
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Serotonin Transporter (SERT) inhibitors, the 4-substituted regioisomers often display shifted

selectivity toward Sigma-1 receptors (

R), Dopamine D4 receptors, and epigenetic targets like LSD1.

This guide details the technical roadmap for deconvoluting the biological targets of this specific

scaffold, moving from in silico prediction to wet-lab validation.

Predicted Biological Targets (In Silico & SAR-Based)
Based on chemoproteomic databases and Structure-Activity Relationship (SAR) analysis of

piperidine ether derivatives, the following targets are prioritized for screening.
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Target Class Specific Target Probability Rationale

Chaperone Receptors
Sigma-1 (

R)
High

The 4-

benzyl/phenoxymethyl

-piperidine motif

perfectly fits the

"hydrophobic cation"

pharmacophore of the

receptor. The 4-

position substitution

minimizes steric clash

in the

binding pocket

compared to SERT.

Epigenetic Enzymes LSD1 (KDM1A) Medium-High

Recent studies

identify 4-

(phenoxy)piperidines

as reversible inhibitors

of Lysine Specific

Demethylase 1

(LSD1), a key

oncology target.[1]

GPCRs Dopamine D4 Medium

4-substituted

piperidines with

flexible linkers often

show selectivity for D4

over D2/D3 due to the

larger orthosteric

pocket of D4.

Transporters SERT / NET Low-Medium While it mimics the

SSRI scaffold, the

shift from C3 to C4

substitution typically

reduces transporter

affinity by 1-2 orders
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of magnitude, often

turning it into a weak

inhibitor or inactive

analog.

Ion Channels hERG High (Risk)

The combination of a

basic amine and a

lipophilic aromatic tail

linked by a flexible

chain is a classic

pharmacophore for

hERG potassium

channel blockade

(cardiotoxicity risk).

Visualization: Pharmacophore-to-Target Mapping
The following diagram illustrates the structural logic connecting the molecule's features to its

potential biological interactome.
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Caption: Structural decomposition of 4-(4-Chloro-phenoxymethyl)-piperidine mapping

pharmacophoric features to high-probability biological targets.

Experimental Validation Protocols
To rigorously identify the target, a tiered screening approach is required. Do not rely on a single

assay type; orthogonal validation is essential to rule out pan-assay interference compounds

(PAINS).

Phase 1: The "Gold Standard" Radioligand Binding
Screen
Radioligand binding provides the most direct assessment of affinity (

) without the confounding variables of cellular permeability or signaling bias.

Protocol 1: Sigma-1 Receptor Binding Assay

Rationale: To verify the "hydrophobic cation" hypothesis.

Source Tissue: Guinea pig brain membrane or CHO cells overexpressing hSigma-1.

Radioligand:

(Specific for

, minimal

cross-reactivity).

Non-Specific Blocker: Haloperidol (

).

Procedure:

Incubate membrane prep (

protein) with
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and varying concentrations of the test compound (

to

).

Incubate for 120 min at 37°C in Tris-HCl buffer (pH 7.4).

Terminate via rapid filtration over GF/B filters.

Success Criteria:

indicates a potent "hit."

Protocol 2: Monoamine Transporter Screen (SERT/NET)

Rationale: To determine if the molecule retains SSRI-like activity despite the C4-

regioisomerism.

Radioligand:

-Paroxetine (SERT) or

-Nisoxetine (NET).

Success Criteria: If

, the molecule is likely not a functional antidepressant scaffold, validating the shift toward
Sigma/LSD1 targets.

Phase 2: Functional Activity & Enzymatic Assays
Binding does not equal function (agonist vs. antagonist).

Protocol 3: LSD1 Enzymatic Inhibition (Epigenetics)

Rationale: 4-phenoxy-piperidines are emerging as LSD1 inhibitors.[1]

Assay Type: HRP-coupled fluorescence assay detecting

production during demethylation.
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Substrate: H3K4me2 peptide.

Method:

Incubate recombinant LSD1 enzyme with test compound (30 min, pre-incubation).

Add H3K4me2 peptide and Amplex Red reagent.

Measure fluorescence (Ex/Em 530/590 nm) over 30 mins.

Data Analysis: Plot

vs. [Inhibitor] to determine

.

Safety & Liability Assessment (hERG)
Piperidine linkers are notorious for causing QT prolongation via hERG channel blockade. This

must be assessed early.

Assay: Automated Patch Clamp (e.g., QPatch or Patchliner).

Cell Line: CHO-hERG stable line.

Protocol:

Establish whole-cell configuration.

Apply voltage step protocol (depolarize to +20mV, repolarize to -50mV to elicit tail current).

Perfuse compound at

and

.

Risk Threshold:
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inhibition at

flags the scaffold for lead optimization (e.g., reducing lipophilicity or adding polar groups to
the linker).

Strategic Workflow: From Hit to Lead
The following Graphviz diagram outlines the logical flow for processing this molecule from a

raw chemical entity to a validated biological tool.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound: 4-(4-Chloro-phenoxymethyl)-piperidine

Step 1: In Silico Profiling
(SwissTargetPrediction / SEA)

Step 2: Primary Binding Screen
(Panel: Sigma-1, SERT, D4, hERG)

 Prioritize Panel

High Affinity (Ki < 100nM)?

Hit: Sigma-1 Receptor

 Ligand Binding

Hit: LSD1 Enzyme

 Enzymatic Inhib.

No Targets Found
(Scaffold Hopping Required)

 Low Affinity

Step 3: Functional Assay
(Ca2+ mobilization / Phenotypic)

Step 3: Western Blot
(H3K4me2 levels in cells)

Step 4: Safety Profiling
(hERG Patch Clamp / Microsomal Stability)

Click to download full resolution via product page

Caption: Decision tree for validating the biological target of the 4-substituted piperidine scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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